molecular formula C6H11N3O3 B3011373 ethyl (3R)-4-azido-3-hydroxybutanoate CAS No. 95537-41-0

ethyl (3R)-4-azido-3-hydroxybutanoate

Cat. No.: B3011373
CAS No.: 95537-41-0
M. Wt: 173.172
InChI Key: MTAYETVPZNVYFE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3R)-4-azido-3-hydroxybutanoate is an organic compound with a unique structure that includes an azido group, a hydroxy group, and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-4-azido-3-hydroxybutanoate typically involves the esterification of a hydroxy acid followed by the introduction of the azido group. One common method is the reaction of ethyl 3-hydroxybutanoate with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-4-azido-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of the azido group.

    Substitution: Sodium azide (NaN₃) is a common reagent for introducing the azido group via nucleophilic substitution.

Major Products Formed

    Oxidation: The major product is ethyl 3-oxo-4-azidobutanoate.

    Reduction: The major product is ethyl (3R)-4-amino-3-hydroxybutanoate.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl (3R)-4-azido-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3R)-4-azido-3-hydroxybutanoate involves its reactivity due to the presence of the azido and hydroxy groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxy group can undergo various modifications, making the compound versatile for different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Ethyl (3R)-4-azido-3-hydroxybutanoate can be compared with similar compounds such as:

    Ethyl 3-hydroxybutanoate: Lacks the azido group, making it less reactive in certain types of chemical reactions.

    Ethyl 4-azidobutanoate: Lacks the hydroxy group, limiting its applications in biochemistry.

    Ethyl (3R)-4-amino-3-hydroxybutanoate:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

IUPAC Name

ethyl (3R)-4-azido-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAYETVPZNVYFE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-azido-3-hydroxybutyrate was used. The reaction was carried out for 1 hour and ethyl (S)-4-azido-3-hydroxybutyrate (80.2% e.e) was obtained at 83.5% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl (S)-4-azido-3-hydroxybutyrate
Yield
80.2%

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